
2-(Iodométhyl)oxirane
Vue d'ensemble
Description
2-(Iodomethyl)oxirane is a useful research compound. Its molecular formula is C3H5IO and its molecular weight is 183.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Iodomethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Iodomethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Extensions de cycle des oxiranes
Les oxiranes, y compris le 2-(Iodométhyl)oxirane, sont des matières premières polyvalentes pour une grande variété de réactions d'ouverture de cycle et d'extension de cycle . Ces réactions sont divisées en cinq sections : insertions, cascades, sans métal, catalysées par un métal et stratégies diverses .
Carbonylation et fixation du CO2 des substrats oxirane
Le laboratoire Coates a rapporté de nouveaux éclaircissements mécanistiques sur son système de catalyseur de carbonylation bimetallique d'oxirane réussi . Son cycle mécanistique proposé implique une coordination initiale de la paire libre de l'oxirane à l'acide de Lewis d'aluminium, suivie de l'ouverture du cycle du complexe résultant par un anion cobalt .
Carbonylation à pression atmosphérique
Le groupe Coates a démontré qu'en utilisant le chrome au lieu de l'aluminium avec le même squelette de ligand organique, la réaction de carbonylation de l'oxirane pouvait être réalisée pour certains substrats à la pression atmosphérique du CO .
Impact des ligands chiraux
La contribution la plus importante de cette étude est l'impact que les ligands chiraux (L1 et L2) ont sur le résultat de la réaction . En utilisant le 2-méthyl vinyl oxirane comme substrat, les auteurs rapportent une diastéréosélectivité élevée et des énantiosélectivités allant de faible à élevée .
Spectroscopie rotationnelle de l'oxirane isotopique
Le spectre rotationnel de l'oxirane dans un échantillon de composition isotopique naturelle a été étudié dans des régions sélectionnées entre 158 GHz et 1093 GHz . Les investigations des isotopologues avec un 13 C ou un 18 O étaient l'objectif principal .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Iodomethyloxirane plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive epoxide ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins or nucleic acids. This reactivity makes iodomethyloxirane a valuable tool in studying enzyme mechanisms and protein modifications. For instance, it can inhibit enzymes by forming stable adducts with active site residues, thereby providing insights into enzyme function and regulation .
Cellular Effects
Iodomethyloxirane affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell growth and differentiation . Additionally, iodomethyloxirane can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, iodomethyloxirane exerts its effects through covalent binding interactions with biomolecules. The epoxide ring of iodomethyloxirane is highly reactive and can undergo nucleophilic attack by amino acids in proteins, leading to the formation of stable adducts. This covalent modification can result in enzyme inhibition or activation, depending on the site of modification. For example, iodomethyloxirane can inhibit enzymes involved in DNA repair by modifying key residues in the active site, thereby affecting the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodomethyloxirane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that iodomethyloxirane can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For instance, prolonged exposure to iodomethyloxirane can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of iodomethyloxirane vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At high doses, iodomethyloxirane can cause toxic or adverse effects, such as cellular damage or apoptosis. Studies in animal models have shown that there is a threshold dose above which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Iodomethyloxirane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, iodomethyloxirane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, iodomethyloxirane can localize to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of iodomethyloxirane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, iodomethyloxirane can localize to the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-(iodomethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIBHMPYXXPGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977958 | |
| Record name | 2-(Iodomethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-57-7 | |
| Record name | Oxirane, (iodomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Iodomethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] details a novel, mild, one-step method for synthesizing β-iodo epoxides, specifically iodomethyloxirane, from corresponding epoxy-alcohols. This method utilizes a zinc salt-modified Mitsunobu halogenation reaction. [] This is significant because it offers a potentially more efficient and scalable alternative to traditional multi-step synthesis routes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



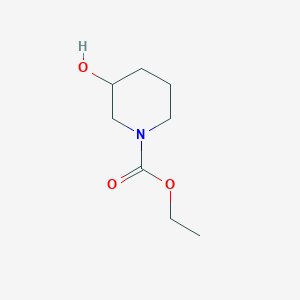


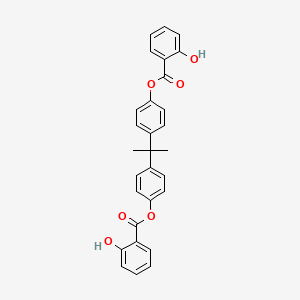
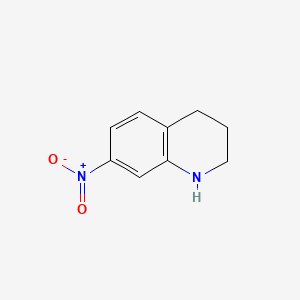
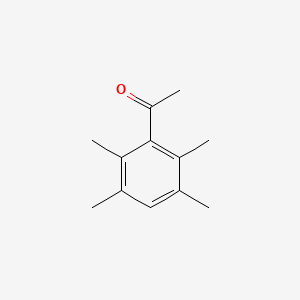
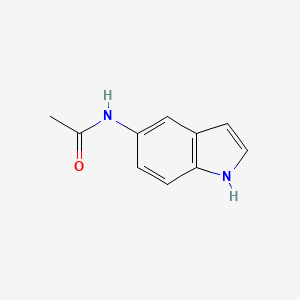
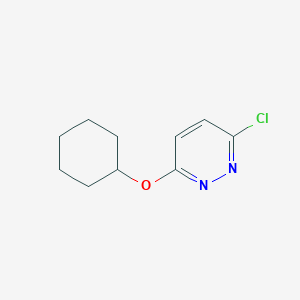


![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)
